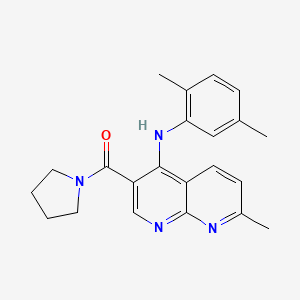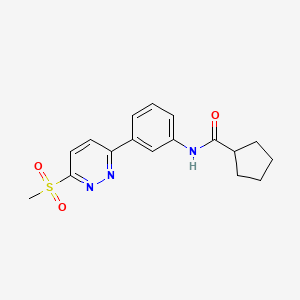
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H19N3O3S. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature. Pyridazine compounds can participate in a variety of reactions, but the specifics would depend on the exact conditions and reactants .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of pyridazinone and its derivatives. For instance, novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivatives demonstrated significant antimicrobial activity, with certain compounds outperforming known drugs in their efficacy (Shamroukh et al., 2013). Additionally, compounds with a sulfonamide moiety, like the one , were synthesized and shown to possess promising antimicrobial effects (Darwish et al., 2014). These findings suggest potential applications of such compounds in treating microbial infections.
Chemical Synthesis and Reactivity
The reactivity and potential utility of pyridazinone derivatives in chemical synthesis have been explored in various studies. The synthesis process often involves cycloaddition and condensation reactions, generating pharmacologically active compounds (Johnston et al., 2008). Moreover, the synthesis of polyfunctional pyrimidine derivatives from similar compounds emphasizes the versatility of these chemicals in creating diverse molecular structures with potential biological activity (El-Mawgoud & Hemdan, 2018).
Molecular Docking and Drug Lead Development
Certain pyridazinone derivatives have been the subject of molecular docking studies, aiming to discover new drug leads with significant biological activity. For instance, a novel imidazopyridazine antimalarial drug lead demonstrated good antiplasmodial effects, although its aqueous solubility was a challenge, leading to the exploration of different solid forms for preformulation studies (Noonan et al., 2019). Such studies are crucial in the early stages of drug development, providing insights into the drug's behavior and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24(22,23)16-10-9-15(19-20-16)13-7-4-8-14(11-13)18-17(21)12-5-2-3-6-12/h4,7-12H,2-3,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXPZUMFABBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

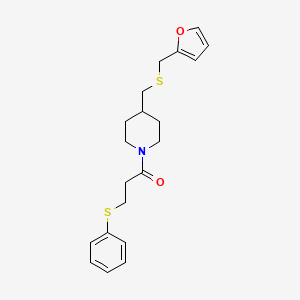
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
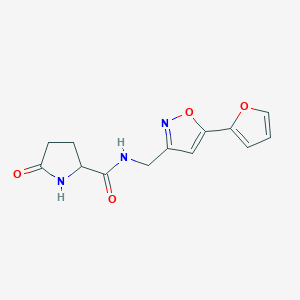
![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)
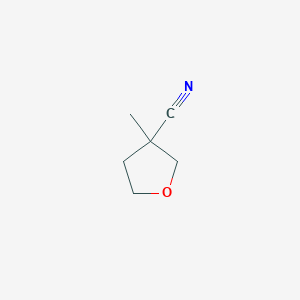
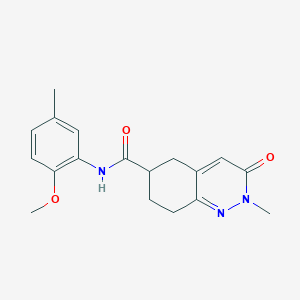
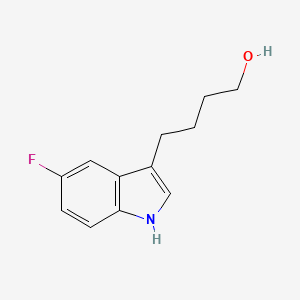
![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)
